molecular formula C12H21FN2O B1476496 (4-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone CAS No. 1999024-02-0

(4-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone

Cat. No.: B1476496
CAS No.: 1999024-02-0
M. Wt: 228.31 g/mol
InChI Key: HQNLWXPTTBUQSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(4-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone” is a chemical compound that can be used for pharmaceutical testing . It’s available for purchase from various suppliers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H19FN2O/c12-10-3-7-14(8-4-10)11(15)9-1-5-13-6-2-9/h9-10,13H,1-8H2 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 214.28 . It should be stored at a temperature of 28°C .

Scientific Research Applications

Synthesis and Structural Analysis

Several studies have concentrated on synthesizing novel compounds related to "(4-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone" and analyzing their structures:

  • Synthesis and Structural Characterization : One study described the synthesis and structural exploration of a novel bioactive heterocycle related to the compound of interest. The compound exhibited antiproliferative activity, and its structure was characterized using various spectroscopic methods. The molecular structure was confirmed by X-ray diffraction studies, showing significant stability due to inter and intra-molecular hydrogen bonds (S. Benaka Prasad et al., 2018).

  • Thermal and Optical Studies : Another study focused on the thermal, optical, etching, and structural analysis of a derivative. The research highlighted the compound's stability up to 170°C and detailed the molecular interactions within its crystal structure using Hirshfeld surface analysis (C. S. Karthik et al., 2021).

Antimicrobial and Antitubercular Activities

Research has also been conducted on the antimicrobial and antitubercular potential of derivatives:

  • Antimicrobial Activity : A study synthesized oxime derivatives of 2,4-difluorophenyl (piperidin-4-yl)methanone and evaluated their in vitro antibacterial and antifungal activities. Certain compounds exhibited good antimicrobial activity against tested strains, suggesting their potential as antimicrobial agents (L. Mallesha et al., 2014).

  • Antitubercular Activities : Another study synthesized a series of compounds, including a derivative with cyclopropyl methanols, and evaluated their in vitro antitubercular activity against Mycobacterium tuberculosis. Some compounds showed promising minimum inhibitory concentrations, indicating their potential in antitubercular therapy (S. S. Bisht et al., 2010).

Neuroprotective and Antipsychotic Activities

Further studies explored the neuroprotective and antipsychotic potential of related compounds:

  • Neuroprotective Activities : Research into aryloxyethylamine derivatives, designed and synthesized for biological activity evaluation, showed potential neuroprotective effects against glutamate-induced cell death. Some compounds exhibited significant protection of PC12 cells and anti-ischemic activity in vivo, highlighting their potential as neuroprotective agents (Y. Zhong et al., 2020).

  • Antipsychotic Potential : A series of conformationally restricted butyrophenones was prepared, showing affinity for dopamine and serotonin receptors. The pharmacological profiles of selected compounds suggest they may be effective as antipsychotic drugs, with potential applications in treating psychiatric illnesses (E. Raviña et al., 2000).

Properties

IUPAC Name

[4-(fluoromethyl)piperidin-1-yl]-piperidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21FN2O/c13-9-10-4-7-15(8-5-10)12(16)11-3-1-2-6-14-11/h10-11,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNLWXPTTBUQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N2CCC(CC2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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